molecular formula C21H34O14 B15146651 (2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B15146651
M. Wt: 510.5 g/mol
InChI Key: MITBZAODGSBUIS-VVZMIXKBSA-N
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Description

The compound (2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler carbohydrate precursors. The key steps include:

    Protection and Deprotection of Hydroxyl Groups: To ensure selective reactions, hydroxyl groups are often protected using silyl or acetal groups.

    Glycosylation Reactions: Formation of glycosidic bonds between sugar units is crucial. This is usually achieved using glycosyl donors and acceptors under acidic or basic conditions.

    Oxidation and Reduction: Specific hydroxyl groups are oxidized to ketones or aldehydes, followed by reduction to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis, to achieve high stereoselectivity and yield. Enzymes like glycosyltransferases can be employed to catalyze the formation of glycosidic bonds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Ketones and aldehydes can be reduced back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products of these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology

In biological research, it serves as a model compound to study enzyme-substrate interactions, especially those involving glycosidic bonds.

Medicine

Industry

In the industrial sector, this compound can be used in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors. The multiple hydroxyl groups allow for extensive hydrogen bonding, which is crucial for binding to biological targets. The molecular pathways involved often include glycosylation processes, where the compound acts as a donor or acceptor of glycosyl units.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity in biochemical applications.

Properties

Molecular Formula

C21H34O14

Molecular Weight

510.5 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m1/s1

InChI Key

MITBZAODGSBUIS-VVZMIXKBSA-N

Isomeric SMILES

C[C@]1(C[C@@H]([C@@H]2[C@H]1[C@H](OC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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